molecular formula C12H12N2O2 B8280712 3-(4-Phenylimidazol-1-yl)propionic acid

3-(4-Phenylimidazol-1-yl)propionic acid

Cat. No.: B8280712
M. Wt: 216.24 g/mol
InChI Key: WKFPBOOZXKFGPP-UHFFFAOYSA-N
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Description

3-(4-Phenylimidazol-1-yl)propionic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-phenylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)6-7-14-8-11(13-9-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16)

InChI Key

WKFPBOOZXKFGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-phenylimidazol-1-yl)propionic acid ethyl ester (2.442 g, 10 mmol) was dissolved in 50 mL of ethanol, added with 0.5N-NaOH (20 mL) and then stirred at room temperature. Initiation and termination of the reaction was confirmed with TLC (EtOAc). Upon completion of the reaction, ethanol was removed by distillation under reduced pressure to obtain the target compound.
Name
3-(4-phenylimidazol-1-yl)propionic acid ethyl ester
Quantity
2.442 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)CCn1cnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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